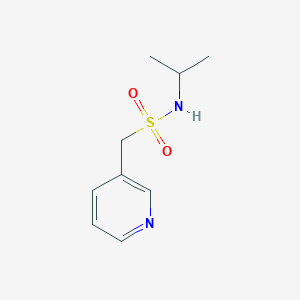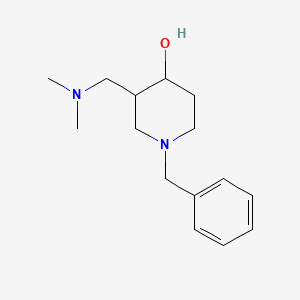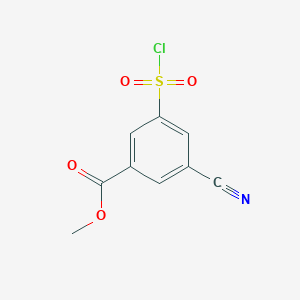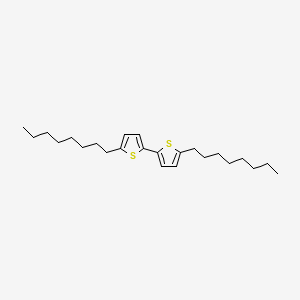
5,5'-Dioctyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dioctyl-2,2’-bithiophene is an organic compound with the molecular formula C24H38S2. It is a derivative of bithiophene, where two octyl groups are attached to the 5 and 5’ positions of the bithiophene core. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dioctyl-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by a coupling reaction with octyl groups. One common method includes the use of N-bromosuccinimide (NBS) to brominate 2,2’-bithiophene, forming 5,5’-dibromo-2,2’-bithiophene. This intermediate is then subjected to a coupling reaction with octyl magnesium bromide in the presence of a palladium catalyst to yield 5,5’-Dioctyl-2,2’-bithiophene .
Industrial Production Methods
Industrial production of 5,5’-Dioctyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and coupling reactions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dioctyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Halogenation, alkylation, and arylation reactions are common, where substituents are introduced at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using NBS, while alkylation and arylation often involve Grignard reagents or Suzuki coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted bithiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5’-Dioctyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential in bioelectronics and biosensors.
Medicine: Explored for its use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 5,5’-Dioctyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport. The compound’s conjugated system allows for the delocalization of electrons, which is essential for its conductivity. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of 5,5’-Dioctyl-2,2’-bithiophene.
2,2’-Bithiophene: The parent compound without the octyl substituents.
5,5’-Dicyano-2,2’-bithiophene: A derivative with cyano groups instead of octyl groups.
Uniqueness
5,5’-Dioctyl-2,2’-bithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. This makes it particularly valuable in the production of flexible and printable electronics .
Propiedades
Fórmula molecular |
C24H38S2 |
|---|---|
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
2-octyl-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-23(25-21)24-20-18-22(26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
NDPXLTVDMYVEJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


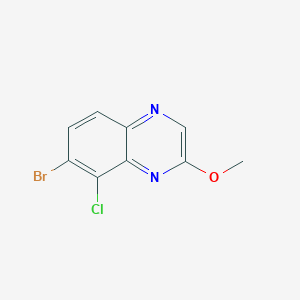
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
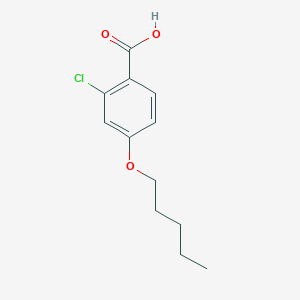

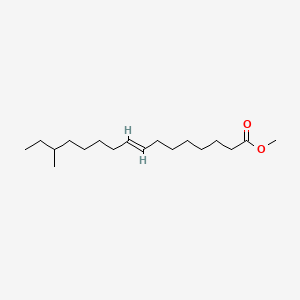

![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
